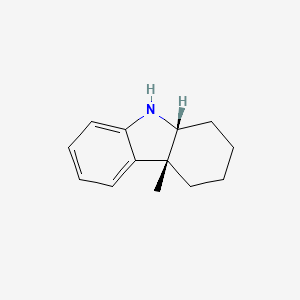

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

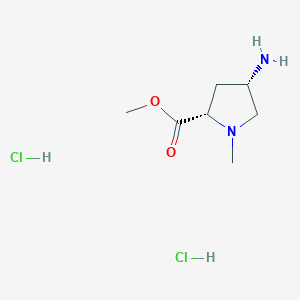

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

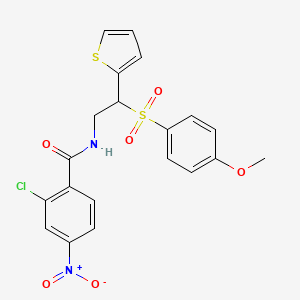

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride, an amino acid derivative, has been explored for its catalytic applications in the synthesis of complex molecules. For instance, tetraethylammonium L-prolinate has been utilized as a catalytic agent in the eco-friendly synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through conventional heating procedures. This amino acid-based ionic liquid demonstrated the ability to facilitate tandem Knoevenagel-Michael condensation reactions due to its hydrogen bond donor and Lewis base properties, offering advantages such as wide substrate scope, short reaction times, and non-toxicity (Khaligh et al., 2020).

Vibrational Spectroscopy

Methyl L-prolinate hydrochloride, closely related to the compound of interest, has been synthesized and analyzed through vibrational spectroscopy techniques. Fourier transform infrared and Raman spectroscopy, combined with computational methods such as ab initio Hartree-Fock and density functional theory, were employed to characterize its structure and assess thermodynamic properties. This research provided insights into the molecular behavior and interactions of methyl L-prolinate hydrochloride, which could be relevant for understanding the properties of this compound (Balachandran et al., 2014).

Dipeptide Synthesis

The compound has also been explored as a building block in peptide synthesis. For example, methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a derivative of methyl (4S)-4-amino-1-methyl-L-prolinate, was synthesized and demonstrated to serve as a novel dipeptide synthon. This synthesis approach allowed for the construction of complex peptides, highlighting the utility of such compounds in the field of peptide chemistry (Breitenmoser et al., 2001).

Ionic Liquids and Environmental Safety

Research into the environmental safety of amino acid-based ionic liquids, including those derived from L-prolinate, has shown that these compounds can be considered eco-friendly due to their low toxicity towards green algae and Vibrio fischeri. Such studies are crucial for assessing the environmental impact of new chemical entities and their potential applications in green chemistry (Ghanem et al., 2015).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with methylamine. The resulting intermediate is then deprotected and reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-proline", "Methyl chloroformate", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Protection of L-proline carboxylic acid group with methyl chloroformate in the presence of a base such as triethylamine", "Coupling of the protected L-proline with methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "Deprotection of the intermediate with a base such as sodium hydroxide to remove the methyl ester protecting group", "Reaction of the deprotected intermediate with hydrochloric acid to yield Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride" ] } | |

CAS No. |

1300698-39-8 |

Molecular Formula |

C7H15ClN2O2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6-;/m0./s1 |

InChI Key |

XZEZSMRDPNRZNI-GEMLJDPKSA-N |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)OC)N.Cl |

SMILES |

CN1CC(CC1C(=O)OC)N.Cl.Cl |

Canonical SMILES |

CN1CC(CC1C(=O)OC)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)